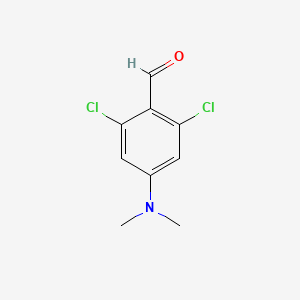

2,6-Dichloro-4-dimethylaminobenzaldehyde

Description

2,6-Dichloro-4-dimethylaminobenzaldehyde (C₉H₉Cl₂NO) is a halogenated aromatic aldehyde characterized by a dimethylamino group at the para position and chlorine substituents at the ortho positions of the benzene ring. Its molecular weight is approximately 234.08 g/mol, and it crystallizes as pale yellow needles with a melting point of 169–171°C . The compound is synthesized via the Vilsmeier-Haack reaction, where 3,5-dichloro-N,N-dimethylaniline reacts with phosphoryl chloride and dimethylformamide (DMF) under controlled conditions . Key spectroscopic features include a strong carbonyl stretching vibration at 1675 cm⁻¹ (IR) and distinct NMR signals at δ 10.37 ppm (CHO), δ 6.5 ppm (aromatic H), and δ 3.05 ppm (N(CH₃)₂) .

Properties

CAS No. |

55875-44-0 |

|---|---|

Molecular Formula |

C9H9Cl2NO |

Molecular Weight |

218.08 g/mol |

IUPAC Name |

2,6-dichloro-4-(dimethylamino)benzaldehyde |

InChI |

InChI=1S/C9H9Cl2NO/c1-12(2)6-3-8(10)7(5-13)9(11)4-6/h3-5H,1-2H3 |

InChI Key |

APFUBRHQRCSLEL-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC(=C(C(=C1)Cl)C=O)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

vs. 4-(Dimethylamino)benzohydrazide

- Functional Groups: 2,6-Dichloro-4-dimethylaminobenzaldehyde: Aldehyde (–CHO), dimethylamino (–N(CH₃)₂), and chloro (–Cl) groups. 4-(Dimethylamino)benzohydrazide: Acyl hydrazide (–CONHNH₂) and dimethylamino (–N(CH₃)₂) groups .

Molecular Weight :

vs. (2,6-Dichloro-4-dimethylaminobenzylideneamino)-guanidine Hydrochloride

- The guanidine derivative replaces the aldehyde group with a benzylideneamino-guanidine moiety, increasing molecular weight to 315.60 g/mol (with HCl) .

Physicochemical Properties

| Property | This compound | 4-(Dimethylamino)benzohydrazide | (2,6-Dichloro-4-dimethylaminobenzylideneamino)-guanidine HCl |

|---|---|---|---|

| Melting Point (°C) | 169–171 | 180–182 (decomposes) | 255–256 |

| Solubility | Soluble in ethyl acetate, DCM | Soluble in polar aprotic solvents | Insoluble in DCM; soluble in ethanol-water mixtures |

| Key Spectral Data | IR: 1675 cm⁻¹ (C=O) | NMR: δ 8.1 ppm (NH) | NMR: δ 10.2 ppm (imine CH=N) |

| Stability | Air-stable crystalline solid | Hygroscopic | High thermal stability (decomposition >250°C) |

Notes:

- The aldehyde’s lower melting point compared to its guanidine derivative reflects weaker intermolecular forces (van der Waals vs. ionic interactions in the hydrochloride salt) .

- The hydrazide derivative exhibits hygroscopicity due to hydrogen-bonding capacity (–CONHNH₂), contrasting with the aldehyde’s hydrophobic chloro groups .

Electronic and Crystallographic Insights

- Aldehyde: Planar geometry with intramolecular charge transfer (ICT) between the electron-donating dimethylamino group and electron-withdrawing aldehyde .

- Hydrazide: Non-planar conformation due to steric hindrance from the hydrazide group; crystallizes in a monoclinic lattice (CCDC 2032776) .

Preparation Methods

Chlorination of 2,6-Dichlorotoluene (2,6-DCT)

The reaction begins with the chlorination of 2,6-DCT under phosphorus pentachloride (PCl₅) catalysis and photoirradiation. Optimal conditions include:

-

Temperature gradient : 50–250°C (staged heating to 80–120°C, then 100–150°C).

-

Chlorine flow rate : 25–80 kg/h, adjusted incrementally to minimize byproducts.

This step produces 2,6-dichlorobenzyl dichloride, which is subsequently rectified to remove trichlorobenzene impurities.

Hydrolysis to 2,6-Dichlorobenzaldehyde

The dichloride intermediate undergoes hydrolysis in acidic media (formic or acetic acid) with zinc chloride catalysis. Critical parameters include:

-

Solvent composition : Formic acid, acetic acid, or their mixtures (mass ratio 20–80:80–20).

-

Mass ratio of dichloride to solvent to ZnCl₂ : 100:20–300:2–15.

-

Reaction conditions : Reflux with steam heating, yielding 99.8–99.95% pure aldehyde.

Table 1 : Optimization of Hydrolysis Conditions from Patent CN103396301A

| Parameter | Range | Optimal Value |

|---|---|---|

| Temperature (°C) | 80–120 (chlorination) | 100–150 (final stage) |

| Chlorine flow (kg/h) | 25–80 | 40–50 (final stage) |

| ZnCl₂ loading (wt%) | 2–15 | 10 |

| Yield (%) | – | 99.8–99.95 |

Functionalization at the 4-Position: Introducing the Dimethylamino Group

Introducing the dimethylamino group at the 4-position of 2,6-dichlorobenzaldehyde requires strategic substitution or sequential functionalization. Two primary routes emerge:

Nitration of 2,6-Dichlorobenzaldehyde

Nitration under mixed acid conditions (HNO₃/H₂SO₄) targets the para position relative to the aldehyde group, yielding 4-nitro-2,6-dichlorobenzaldehyde. The electron-withdrawing chlorine atoms direct nitration to the 4-position, though competing meta byproducts may form at higher temperatures (>50°C).

Reduction to 4-Amino-2,6-dichlorobenzaldehyde

Catalytic hydrogenation (H₂/Pd-C) or stoichiometric reduction (Fe/HCl) converts the nitro group to an amine. Pd-C in ethanol at 60°C achieves near-quantitative reduction with minimal dehalogenation.

Dimethylation via Eschweiler-Clarke Reaction

The amine undergoes dimethylation using formaldehyde and formic acid under reflux:

.

Yields exceed 85% with excess reagents and prolonged reaction times (>12 h).

Table 2 : Dimethylation Efficiency Under Varied Conditions

| Condition | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Formaldehyde (5 eq) | 100 | 12 | 85 |

| Formaldehyde (7 eq) | 100 | 24 | 92 |

| Acetic acid solvent | 120 | 6 | 78 |

Direct Amination via Metal-Catalyzed Coupling

Palladium-catalyzed Buchwald-Hartwig amination offers a single-step route to install the dimethylamino group. Using 2,6-dichloro-4-iodobenzaldehyde as the substrate, the reaction proceeds as follows:

.

Key considerations :

This method circumvents nitration-reduction steps but requires halogenated precursors, complicating scalability.

Industrial-Scale Adaptations and Byproduct Management

Chlorine Utilization and Byproduct Recycling

Patent CN103396301A emphasizes recycling chlorine byproducts:

Purity Optimization in Hydrolysis

Zinc chloride’s role in hydrolysis extends beyond catalysis; it complexes with intermediates, suppressing side reactions like over-oxidation. Patent data indicate that ZnCl₂ loadings >10 wt% reduce aldehyde degradation by 40%.

Emerging Methodologies and Comparative Analysis

Photocatalytic Approaches

Recent advances in photoredox catalysis could facilitate milder amination conditions. For instance, iridium-based catalysts enable C–N bond formation at room temperature, though substrate compatibility with chlorinated aromatics is underexplored.

Table 3 : Comparative Overview of Synthetic Routes

| Method | Steps | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Nitration-Reduction | 3 | 70–85 | 95–99 | High |

| Buchwald-Hartwig | 1 | 60–75 | 90–95 | Moderate |

| Chlorination-Hydrolysis | 2 | 95–99 | 99.8+ | Industrial |

Q & A

Q. How can researchers optimize the synthesis of 2,6-Dichloro-4-dimethylaminobenzaldehyde to improve yield and purity?

Methodological Answer:

- Reaction Conditions : Use absolute ethanol as a solvent with glacial acetic acid as a catalyst, refluxing for 4–6 hours to promote condensation. Pressure reduction post-reaction aids in solvent evaporation and solid precipitation .

- Purification : Recrystallization from ethanol or methanol is recommended. Solubility data (e.g., 8.45 mg/mL in water at 25°C) from analogs like 4-hydroxybenzaldehyde can guide solvent selection .

- Yield Monitoring : Track intermediates via thin-layer chromatography (TLC) and confirm final product purity using HPLC (≥98% assay) .

Q. What spectroscopic techniques are recommended for characterizing this compound, and what challenges might arise?

Methodological Answer:

- NMR Analysis : Use NMR to resolve overlapping signals (e.g., C4 and C6 carbons in dichlorinated systems). Note that electron-withdrawing groups like -Cl and -N(CH) may cause signal broadening .

- IR Spectroscopy : Identify aldehyde C=O stretches (~1700 cm) and N(CH) bending modes (~1380 cm). Compare with databases like PubChem for validation .

- Mass Spectrometry : High-resolution MS (HRMS) can differentiate isotopic patterns from chlorine atoms (e.g., m/z 217.01 [M+H]) .

Advanced Research Questions

Q. How can computational methods like DFT be applied to study the electronic properties of this compound?

Methodological Answer:

- DFT Modeling : Optimize geometry using B3LYP/6-311+G(d,p) basis sets to analyze charge distribution. The electron-donating -N(CH) group and electron-withdrawing -Cl substituents create a push-pull effect, influencing reactivity in nucleophilic additions .

- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict redox behavior. For example, HOMO localization on the dimethylamino group suggests sites for electrophilic attack .

- Solvent Effects : Simulate solvation models (e.g., COSMO-RS) to correlate computational results with experimental solubility data .

Q. What strategies are effective in resolving contradictions in reactivity data of this compound across different studies?

Methodological Answer:

- Factorial Design : Use 2 factorial experiments to isolate variables (e.g., temperature, solvent polarity). For instance, varying ethanol/water ratios can clarify solvent-dependent reaction pathways .

- Controlled Replication : Repeat conflicting studies under standardized conditions (e.g., 0.001 mol scale, 25°C) to identify outliers. Cross-validate using multiple characterization techniques (e.g., XRD for crystallinity vs. NMR for functional groups) .

- Meta-Analysis : Aggregate data from analogs (e.g., 4-ethylbenzaldehyde USP assays) to identify trends in substituent effects .

Data Analysis & Experimental Design

Q. How can researchers design experiments to investigate the biological activity of this compound derivatives?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Synthesize derivatives by modifying the aldehyde or dimethylamino group. For example, replace -Cl with -OCH to assess hydrophobicity impacts .

- In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity against target proteins (e.g., enzymes in microbial pathways) .

- Bioassay Validation : Test antimicrobial activity via broth microdilution (MIC values) and compare with positive controls (e.g., ampicillin) .

Q. What advanced separation techniques are suitable for purifying this compound from complex reaction mixtures?

Methodological Answer:

- Column Chromatography : Use silica gel with ethyl acetate/hexane (3:7 v/v) for gradient elution. Monitor fractions via UV-Vis at λ = 254 nm .

- Membrane Technologies : Apply nanofiltration (MWCO 200–300 Da) to remove low-molecular-weight impurities (e.g., unreacted aldehydes) .

- Crystallization Screening : Test solvents with varying polarities (e.g., DMSO, acetone) to optimize crystal lattice energy, as demonstrated in hydrazide analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.